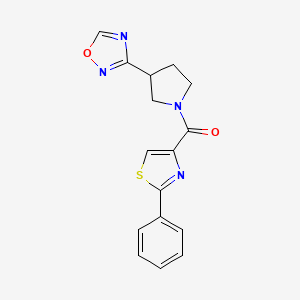
3-(3-Brom-1H-1,2,4-triazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The compound you mentioned has a bromo group attached to the triazole ring, which may influence its reactivity and other properties.
Molecular Structure Analysis
The molecular structure of triazole compounds is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms . The presence of the bromo group at the 3-position of the triazole ring could potentially influence the compound’s reactivity and interactions with other molecules.
Chemical Reactions Analysis
Triazole compounds are known to participate in various chemical reactions. They can act as ligands for transition metals, forming coordination complexes . They can also accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific structure. For instance, the presence of the bromo group could influence its polarity, solubility, and reactivity .
Wissenschaftliche Forschungsanwendungen
- 3-Brom-1H-1,2,4-triazol dient als Ligand für Übergangsmetalle und bildet Koordinationskomplexe. Diese Komplexe haben Anwendungen in der Katalyse, insbesondere in synthetischen Reaktionen, die eine Acyl-Gruppenübertragung beinhalten. Die Fähigkeit der Verbindung, Acylgruppen aufzunehmen und zu übertragen, macht sie zu einem nützlichen Katalysator für die Estersynthese .
- Antibakterielle Aktivitäten: Einige 1,2,4-Triazol-Derivate zeigen antibakterielle Eigenschaften, was sie zu potenziellen Kandidaten für die Bekämpfung bakterieller Infektionen macht .
- Antifungale Aktivitäten: Diese Verbindungen zeigen auch antimykotische Wirkungen, die für die Behandlung von Pilzkrankheiten wertvoll sein könnten .
- Antikrebs- und Antitumor-Eigenschaften: Neue 1,2,4-Triazol-Derivate wurden synthetisiert und auf ihre Antitumoraktivität gegen verschiedene Krebszelllinien untersucht .
- Entzündungshemmende Wirkungen: Bestimmte Triazol-Derivate zeigen entzündungshemmende Eigenschaften, die für pharmazeutische Anwendungen relevant sein könnten .
- Antivirale Aktivitäten: Das antivirale Potenzial der Verbindung ist ein Bereich von Interesse für Forscher .
- Antioxidative Eigenschaften: 1,2,4-Triazole können auch antioxidative Aktivität besitzen .
- Antituberkulose-Aktivitäten: Einige Derivate zeigen vielversprechende Ergebnisse bei der Bekämpfung von Tuberkulose .
- Neben biologischen Kontexten finden 1,2,4-Triazole auch in industriellen Anwendungen Verwendung. Dazu gehören Farbstoffe, Säureindikatoren und andere chemische Prozesse .
Koordinationskomplexe und Katalyse
Biologische Aktivitäten
Industrielle Anwendungen
Synthetische Ansätze
Wirkmechanismus
Target of Action
It is known that 1,2,4-triazoles, the family to which this compound belongs, are often used as ligands for transition metals to create coordination complexes .
Mode of Action
It is known that 1,2,4-triazoles can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
Given its potential role as a catalyst in the synthesis of esters, it may influence pathways involving esterification reactions .
Result of Action
Given its potential role as a catalyst in ester synthesis, it may facilitate the formation of ester bonds in biochemical reactions .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
The safety and hazards associated with a compound like “3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol” would depend on its specific properties. Some triazole compounds are associated with certain hazard statements such as H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVXLDNAGGAXGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NC(=NN1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[5-(4-fluorophenyl)-1-(2-methoxyacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2579022.png)

![3-(4-chlorobenzyl)-6-(2,5-dimethylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2579027.png)
![N-1,3-benzodioxol-5-yl-2-[3-[(3,4-dimethylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2579028.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579029.png)
![Methyl 1-[(morpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2579032.png)
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2579034.png)

![2-[(Z)-(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl N-phenylcarbamate](/img/structure/B2579038.png)
![N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2579039.png)

![5-(4-Cyclohexylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2579042.png)
![N-[2-[[Cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2579043.png)
